6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Description
6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core substituted with a chloro(difluoro)methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C14H7ClF2N2O3 |
|---|---|
Molecular Weight |
324.66 g/mol |
IUPAC Name |
6-[4-[chloro(difluoro)methoxy]phenyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H7ClF2N2O3/c15-14(16,17)22-9-5-3-8(4-6-9)19-12(20)10-2-1-7-18-11(10)13(19)21/h1-7H |
InChI Key |
AQMYFEIQKDGWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The chloro(difluoro)methoxyphenyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, such as cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring structure but with different functional groups, resulting in distinct chemical and biological properties.
Uniqueness
6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro(difluoro)methoxyphenyl group distinguishes it from other pyridine derivatives, making it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
